![molecular formula C20H21N3O7S B2406046 N-((3-(ベンゾ[d][1,3]ジオキソール-5-イル)-2-オキソオキサゾリジン-5-イル)メチル)-4-(N,N-ジメチルスルファモイル)ベンザミド CAS No. 954678-76-3](/img/structure/B2406046.png)

N-((3-(ベンゾ[d][1,3]ジオキソール-5-イル)-2-オキソオキサゾリジン-5-イル)メチル)-4-(N,N-ジメチルスルファモイル)ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

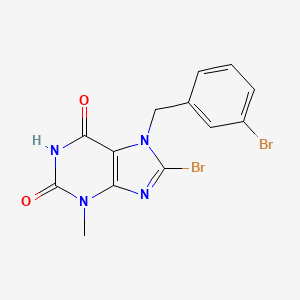

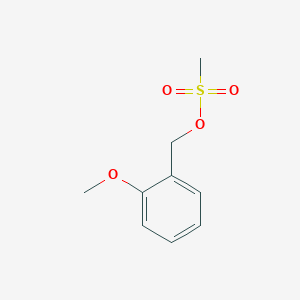

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H21N3O7S and its molecular weight is 447.46. The purity is usually 95%.

BenchChem offers high-quality N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん活性

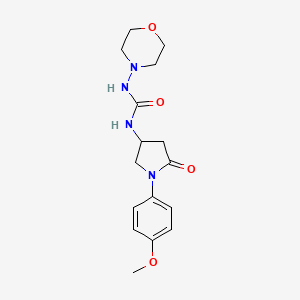

この化合物は、抗がん剤としての可能性について調査されてきました。研究者らは、インドルの癌細胞株に対する活性を示す既存の文献報告に基づいて、1-ベンゾ[1,3]ジオキソール-5-イル-インドルの一連の誘導体を、3-N-融合ヘテロアリール部分を持つように設計しました。これらの誘導体は、Pd触媒によるC-Nクロスカップリング法を使用して合成されました。 前立腺癌(LNCaP)、膵臓癌(MIA PaCa-2)、急性リンパ性白血病(CCRF-CEM)細胞株に対する評価は、有望な結果を示しました 。特に、化合物3-N-ベンゾ[1,2,5]オキサジアゾール17および3-N-2-メチルキノリン20は、CCRF-CEMおよびMIA PaCa-2細胞に対してIC50値が328〜644 nMの範囲で、顕著な抗がん活性を示しました。メカニズム研究により、化合物20はCCRF-CEM細胞においてS期における細胞周期停止とアポトーシスを誘導することが明らかになりました。

フルコナゾールとの相乗作用

別の文脈では、この化合物の誘導体は、フルコナゾール耐性カンジダ・アルビカンスに対するフルコナゾールとの相乗作用について調査されました。具体的には、3-(ベンゾ[d][1,3]ジオキソール-5-イル)-N-(置換ベンジル)プロパンアミドの一連の誘導体が設計、合成され、in vitroで評価されました。 これらの化合物は、フルコナゾールの感受性を高め、真菌感染症を治療するための新しいアプローチを提供する可能性があります .

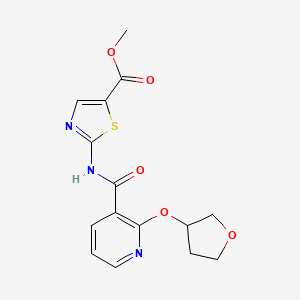

錯体形成

シッフ塩基誘導体N'-(ベンゾ[d][1,3]ジオキソール-5-イルメチレン)イソニコチンヒドラジドが合成され、特性評価されました。金属イオン(Cu(II)、Co(II)、Ni(II)、およびZn(II))と反応させると、1:1(M:L)の化学量論で錯体が形成されました。 これらの錯体は、配位化学および材料科学で応用がある可能性があります .

アポフィンアルカロイド合成

興味深いことに、この化合物のベンゾ[d][1,3]ジオキソール構造は、アポフィンアルカロイドの全合成に利用されてきました。 この戦略は、アポフィン骨格を構築するためのPd触媒によるアリール化を含み、(S)-(+)-オビゲリン、(S)-(+)-N-ホルミルオビゲリン、および(6aS,6a'S)-(+)-オビゲリジメリンを合成することにつながりました .

作用機序

Target of Action

Compounds with similar structures, such as benzylisoquinoline alkaloids, have been synthesized and studied for their potential interactions with various biological targets .

Mode of Action

Similar compounds have been shown to interact with their targets in a variety of ways, including through pd-catalyzed arylation .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in the synthesis of benzylisoquinoline alkaloids .

Result of Action

Similar compounds have been shown to have various effects, such as causing cell cycle arrest at the s phase and inducing apoptosis in certain cancer cells .

特性

IUPAC Name |

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O7S/c1-22(2)31(26,27)16-6-3-13(4-7-16)19(24)21-10-15-11-23(20(25)30-15)14-5-8-17-18(9-14)29-12-28-17/h3-9,15H,10-12H2,1-2H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTGGNDSOJZKQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CN(C(=O)O2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2405965.png)

![2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2405966.png)

![Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B2405967.png)

![[4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide](/img/structure/B2405970.png)

![ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate](/img/structure/B2405974.png)

![4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2405976.png)

![3-[2-(4-fluorophenyl)-7-methoxy-1H-indol-3-yl]propanoic acid](/img/structure/B2405983.png)